molecular formula C20H20O5 B12856307 Dibenzyl ethoxymethylenemalonate

Dibenzyl ethoxymethylenemalonate

Cat. No.: B12856307
M. Wt: 340.4 g/mol
InChI Key: CAWVNWVFAVJLIL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dibenzyl ethoxymethylenemalonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of this compound can yield malonic acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of dibenzyl ethoxymethylenemalonate involves its ability to act as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of target compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

dibenzyl 2-(ethoxymethylidene)propanedioate

InChI

InChI=1S/C20H20O5/c1-2-23-15-18(19(21)24-13-16-9-5-3-6-10-16)20(22)25-14-17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3

InChI Key

CAWVNWVFAVJLIL-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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